molecular formula C19H13FN4O6 B2668017 N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-85-9

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2668017
CAS No.: 941973-85-9
M. Wt: 412.333
InChI Key: NTTJGTTXGFDNBS-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with electron-withdrawing nitro and fluoro groups. The compound features a 4-fluoro-3-nitrophenyl carboxamide moiety at the 3-position and a 3-nitrophenylmethyl group at the 1-position of the pyridine ring. The electron-deficient aromatic systems may enhance binding affinity to enzymatic active sites, while the fluoro substituent could influence metabolic stability and bioavailability.

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O6/c20-16-6-5-14(9-17(16)24(29)30)21-19(26)13-4-7-18(25)22(11-13)10-12-2-1-3-15(8-12)23(27)28/h1-9,11H,10H2,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTJGTTXGFDNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of nitro groups to the aromatic rings.

    Fluorination: Substitution of hydrogen atoms with fluorine.

    Pyridine Ring Formation: Cyclization reactions to form the pyridine ring.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and fluorination reactions, followed by cyclization and amidation under controlled conditions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of nitro and fluoro groups can influence its binding affinity and specificity. The compound may act by inhibiting or activating certain biochemical pathways, depending on its structural configuration and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other dihydropyridine derivatives but exhibits distinct functionalization patterns. Below is a detailed comparison with a closely related analog, N-(4-carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide (CAS 1004393-51-4) .

Structural and Functional Group Analysis

Parameter Target Compound Reference Compound (CAS 1004393-51-4)
R1 Substituent 4-fluoro-3-nitrophenyl (electron-withdrawing, meta-nitro + para-fluoro) 4-carbamoylphenyl (polar, hydrogen-bonding carbamoyl group)
R2 Benzyl Group 3-nitrophenylmethyl (strong electron-withdrawing nitro at meta) 3-(trifluoromethyl)benzyl (lipophilic, electron-withdrawing CF₃)
Core Structure 6-oxo-1,6-dihydropyridine-3-carboxamide Identical core

Hypothetical Property Differences

Solubility: The reference compound’s 4-carbamoylphenyl group enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target compound’s nitro-fluoroaryl group.

Electrophilic Reactivity :

  • The dual nitro groups in the target compound may render it more electrophilic, increasing susceptibility to nucleophilic attack (e.g., in metabolic pathways). In contrast, the carbamoyl group in the reference compound is less reactive, possibly improving metabolic stability .

Target Binding :

  • The nitro groups in the target compound could enhance interactions with positively charged or polar residues in enzyme active sites. The CF₃ group in the reference compound may favor hydrophobic pockets, altering selectivity profiles.

Pharmacokinetic Considerations

While experimental data for the target compound is unavailable, structural analogs suggest:

  • Nitro groups : Associated with higher metabolic clearance due to redox activity.
  • Fluoro substituents : May mitigate oxidative metabolism by blocking hydroxylation sites.
  • Carbamoyl vs. Nitro : The reference compound’s carbamoyl group could improve oral bioavailability but reduce membrane permeability compared to the nitro-functionalized target.

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H16FN5O3S and a molecular weight of 401.42 g/mol. Its structure includes a dihydropyridine core substituted with nitrophenyl and fluoro groups, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with nitrophenyl substitutions have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar activity.

2. Anticancer Properties

Research into related compounds has revealed potential anticancer effects. For example, some nitrophenyl derivatives have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved in the action of this compound remain to be fully elucidated.

3. Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, compounds containing similar functional groups have been shown to inhibit monoamine oxidase (MAO) activity selectively. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have implications for treating neurodegenerative diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Reactive Oxygen Species (ROS) Generation : Some nitro-substituted compounds are known to generate ROS upon metabolic activation, leading to oxidative stress in microbial cells.
  • Covalent Binding : Similar compounds have shown the ability to form covalent bonds with target enzymes, leading to prolonged inhibition.
  • Interaction with Cell Membranes : The lipophilic nature of the compound may allow it to penetrate cell membranes effectively, influencing cellular signaling pathways.

Case Studies

A few notable studies provide insights into the biological activity of structurally related compounds:

StudyFindings
Wang et al. (2002)Investigated the inhibitory effects of nitrophenyl derivatives on bacterial growth and found significant antimicrobial activity against Gram-positive bacteria .
Beugelmans et al. (1999)Reported on the cytotoxic effects of similar structures on various cancer cell lines, highlighting their potential as anticancer agents .
Pendergrass (2020)Developed assays to evaluate enzyme inhibition by nitro-substituted compounds and demonstrated significant MAO inhibition .

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